molecular formula C18H19BrN2O3 B2484015 N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034447-51-1

N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2484015
CAS No.: 2034447-51-1
M. Wt: 391.265
InChI Key: FBBKSWMPOIBDGL-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides. This compound features a pyridine ring substituted with a carboxamide group, a bromo-methylphenyl group, and an oxan-4-yloxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the pyridine derivative with an amine under conditions that facilitate amide bond formation.

    Substitution with the bromo-methylphenyl group: This can be done via electrophilic aromatic substitution or other suitable methods.

    Attachment of the oxan-4-yloxy group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized carboxamide derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” would depend on its specific biological or chemical context. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: can be compared with other carboxamide derivatives, such as:

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-12-10-14(19)2-3-16(12)21-18(22)13-4-7-20-17(11-13)24-15-5-8-23-9-6-15/h2-4,7,10-11,15H,5-6,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKSWMPOIBDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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